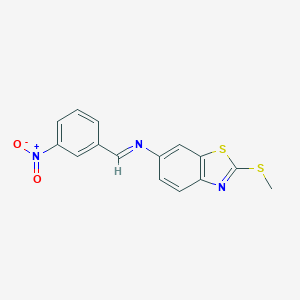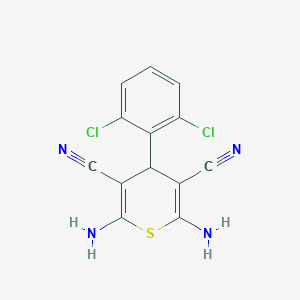![molecular formula C19H12Cl3N3O3S B391855 [2-(Benzotriazol-2-yl)-4-methylphenyl] 2,4,5-trichlorobenzenesulfonate](/img/structure/B391855.png)
[2-(Benzotriazol-2-yl)-4-methylphenyl] 2,4,5-trichlorobenzenesulfonate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[2-(Benzotriazol-2-yl)-4-methylphenyl] 2,4,5-trichlorobenzenesulfonate is a complex organic compound known for its unique chemical properties and applications This compound is characterized by the presence of multiple functional groups, including trichloro, benzenesulfonic acid, benzotriazol, and methyl phenyl ester groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of [2-(Benzotriazol-2-yl)-4-methylphenyl] 2,4,5-trichlorobenzenesulfonate typically involves multi-step organic reactions. One common method includes the sulfonation of 2,4,5-trichlorobenzene with sulfuric acid to form 2,4,5-trichloro-benzenesulfonic acid. This intermediate is then reacted with 2-benzotriazol-2-yl-4-methyl-phenol in the presence of a suitable esterification agent, such as thionyl chloride or phosphorus oxychloride, to yield the final ester product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes the use of continuous flow reactors to ensure efficient mixing and reaction control. Additionally, purification steps such as recrystallization or chromatography are employed to obtain high-purity products suitable for various applications .
化学反応の分析
Types of Reactions
[2-(Benzotriazol-2-yl)-4-methylphenyl] 2,4,5-trichlorobenzenesulfonate undergoes several types of chemical reactions, including:
Substitution Reactions: The trichloro groups can participate in nucleophilic aromatic substitution reactions, leading to the formation of various substituted derivatives.
Ester Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly involving the benzotriazol and methyl phenyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include nucleophiles such as amines or thiols for substitution reactions, acids or bases for hydrolysis, and oxidizing or reducing agents like potassium permanganate or sodium borohydride for redox reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted trichlorobenzenes, while hydrolysis can produce 2-benzotriazol-2-yl-4-methyl-phenol and 2,4,5-trichlorobenzenesulfonic acid .
科学的研究の応用
[2-(Benzotriazol-2-yl)-4-methylphenyl] 2,4,5-trichlorobenzenesulfonate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the preparation of complex molecules and as a building block for various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in drug development.
Industry: It is used in the production of specialty chemicals, dyes, and polymers.
作用機序
The mechanism of action of [2-(Benzotriazol-2-yl)-4-methylphenyl] 2,4,5-trichlorobenzenesulfonate involves its interaction with specific molecular targets and pathways. The benzotriazol group is known to interact with enzymes and proteins, potentially inhibiting their activity. Additionally, the trichloro and sulfonic acid groups can participate in various biochemical reactions, leading to the modulation of cellular processes .
類似化合物との比較
Similar Compounds
Benzenesulfonic acid: Similar in structure but lacks the trichloro and benzotriazol groups.
2,4,5-Trichlorophenoxyacetic acid: Contains the trichloro groups but differs in the presence of the phenoxyacetic acid moiety.
Benzotriazole: Contains the benzotriazol group but lacks the other functional groups present in the target compound.
Uniqueness
This makes it a valuable compound for research and industrial purposes .
特性
分子式 |
C19H12Cl3N3O3S |
|---|---|
分子量 |
468.7g/mol |
IUPAC名 |
[2-(benzotriazol-2-yl)-4-methylphenyl] 2,4,5-trichlorobenzenesulfonate |
InChI |
InChI=1S/C19H12Cl3N3O3S/c1-11-6-7-18(17(8-11)25-23-15-4-2-3-5-16(15)24-25)28-29(26,27)19-10-13(21)12(20)9-14(19)22/h2-10H,1H3 |
InChIキー |
VRQPTWFTZICNHM-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1)OS(=O)(=O)C2=CC(=C(C=C2Cl)Cl)Cl)N3N=C4C=CC=CC4=N3 |
正規SMILES |
CC1=CC(=C(C=C1)OS(=O)(=O)C2=CC(=C(C=C2Cl)Cl)Cl)N3N=C4C=CC=CC4=N3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(E)-N-[3-(4-BROMOPHENYL)-1-PHENYL-1H-PYRAZOL-5-YL]-1-(2-METHOXYNAPHTHALEN-1-YL)METHANIMINE](/img/structure/B391772.png)
![2,6-Dibromo-4-{[(2,3-dimethylphenyl)imino]methyl}phenyl 3-{4-nitrophenyl}acrylate](/img/structure/B391773.png)
![(E)-1-(3-CHLOROPHENYL)-N-[2-(METHYLSULFANYL)-1,3-BENZOTHIAZOL-6-YL]METHANIMINE](/img/structure/B391774.png)
![[3-Amino-4-(4-methoxyphenyl)-6-phenylthieno[2,3-b]pyridin-2-yl](4-bromophenyl)methanone](/img/structure/B391775.png)
![2-{[2-(4-Chlorophenyl)-2-oxoethyl]sulfanyl}-6-(2-thienyl)-4-(trifluoromethyl)nicotinonitrile](/img/structure/B391776.png)
![5-(5-iodo-2-furyl)-2,2-dimethyl-2,3,5,6-tetrahydrobenzo[a]phenanthridin-4(1H)-one](/img/structure/B391777.png)
![1-(4-Bromophenyl)-3-(4-chlorophenyl)benzo[f]quinoline](/img/structure/B391778.png)
![2-{[3-cyano-4-(4-methoxyphenyl)-6-phenyl-2-pyridinyl]sulfanyl}-N-(4-methoxyphenyl)acetamide](/img/structure/B391779.png)
![4-[(2,6-dichlorophenyl)(5-hydroxy-3-methyl-1-phenyl-1H-pyrazol-4-yl)methyl]-3-methyl-1-phenyl-1H-pyrazol-5-ol](/img/structure/B391783.png)
![N-(5-bromo-2-methoxybenzylidene)-N-[2-(methylsulfanyl)-1,3-benzothiazol-6-yl]amine](/img/structure/B391786.png)

![N-(4-bromobenzylidene)-N-[2-(methylsulfanyl)-1,3-benzothiazol-6-yl]amine](/img/structure/B391790.png)
![3-amino-N-(4-methoxyphenyl)-6-methyl-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B391793.png)

